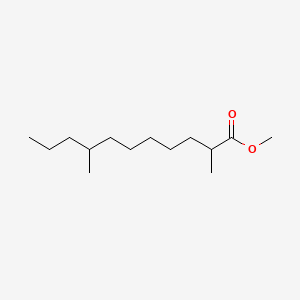

Methyl 2,8-dimethylundecanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55955-74-3 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

methyl 2,8-dimethylundecanoate |

InChI |

InChI=1S/C14H28O2/c1-5-9-12(2)10-7-6-8-11-13(3)14(15)16-4/h12-13H,5-11H2,1-4H3 |

InChI Key |

WNNNNJOPCSUOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCCCC(C)C(=O)OC |

Origin of Product |

United States |

Research Contexts and Significance of Methyl 2,8 Dimethylundecanoate in Chemical Biology

Identification within Complex Biological Matrices

Methyl 2,8-dimethylundecanoate has been identified as a component of the complex lipid mixture found on the cuticle of the female kleptoparasitic spider, Argyrodes elevatus. nih.goveje.cz This discovery was the result of detailed analysis of cuticular extracts using gas chromatography-mass spectrometry (GC-MS). nih.gov The structure of the compound was confirmed through a combination of mass spectral data, gas chromatographic retention indices, and microderivatization techniques. nih.gov To provide unambiguous proof of its structure, researchers also undertook the independent synthesis of the molecule. nih.govresearchgate.net

The analysis of the prosoma lipid blend of Argyrodes elevatus revealed a significant sexual dimorphism in the chemical profiles. While males possess a single major component, undecyl 2-methyltridecanoate, the cuticular surface of females is characterized by a blend of four major wax-type esters, one of which is 2-methylundecyl 2,8-dimethylundecanoate, an ester of the corresponding acid. nih.govnih.gov The acid portion of this ester is 2,8-dimethylundecanoic acid.

Table 1: Major Cuticular Esters Identified in Argyrodes elevatus

| Compound Name | Sex Predominance |

|---|---|

| Undecyl 2-methyltridecanoate | Male |

| 2-Methylundecyl 2,8-dimethylundecanoate | Female |

| 2,8-Dimethylundecyl 2,8-dimethylundecanoate | Female |

| Heptadecyl 4-methylheptanoate | Female |

This table is based on findings from the analysis of cuticular extracts of the spider Argyrodes elevatus. nih.goveje.cz

Role in Inter-species Chemical Communication and Chemical Ecology

The biosynthesis of these esters is also suggestive of a specialized function. The presence of odd-numbered carbon chains and methyl branches indicates a distinct biosynthetic pathway that differs from that of common fatty acids, possibly involving the incorporation of one or two C3 starter units (propionate). nih.gov The unique nature of these compounds in the animal kingdom, being new to arthropods at the time of their discovery, further supports the hypothesis of a specialized role in the chemical ecology of this spider. nih.gov

Argyrodes elevatus, also known as the dew-drop spider, is a kleptoparasite, meaning it steals food from the webs of other spiders. wikipedia.org This specialized lifestyle may necessitate a complex and species-specific communication system to ensure successful mating while avoiding detection or aggression from host spiders. The unique cuticular lipids could play a crucial role in this context, allowing for recognition between potential mates of the same species.

Positioning within the Broader Class of Methyl-Branched Fatty Acid Esters

This compound belongs to the broad class of methyl-branched fatty acid esters. These are fatty acids with one or more methyl groups branching off the main carbon chain. nih.gov This class of lipids is widespread in nature, particularly in bacteria and insects, where they serve a variety of functions, including acting as precursors for pheromones and contributing to the waterproofing of the cuticle. nih.govnih.gov

Methyl-branched fatty acids can be categorized based on the position of the methyl group. Iso- and anteiso-fatty acids, where the methyl group is on the penultimate or antepenultimate carbon atom, respectively, are common types. nih.gov The biosynthesis of methyl-branched fatty acids in insects is understood to involve the substitution of a malonyl-CoA unit with a methylmalonyl-CoA unit during the fatty acid synthesis process. annualreviews.org

The presence of dimethylated fatty acid esters, such as this compound, is less common but has been documented. For instance, various dimethylated fatty acids have been isolated from bacteria. beilstein-journals.org In insects, the biosynthesis of such compounds is thought to be controlled by specific fatty acid synthase enzymes capable of incorporating multiple methylmalonyl-CoA units. annualreviews.org

Table 2: Classification of Methyl-Branched Fatty Acids

| Classification | Description of Methyl Branch Position |

|---|---|

| Iso-branched | Methyl group on the penultimate carbon atom (ω-1) |

| Anteiso-branched | Methyl group on the antepenultimate carbon atom (ω-2) |

This table provides a general classification of methyl-branched fatty acids based on the location of the methyl substituent.

Academic Gaps and Future Research Directions in its Biological Context

Despite the successful identification and synthesis of this compound and its related compounds in Argyrodes elevatus, significant gaps in our understanding of its biological role remain. The most pressing area for future research is the definitive confirmation of its function through behavioral bioassays. nih.govbioone.org Such studies would involve presenting the synthesized compound to male spiders to observe whether it elicits courtship or other reproductive behaviors.

Furthermore, while a biosynthetic pathway has been proposed, it has not been experimentally verified in Argyrodes elevatus. nih.gov Future research could involve isotopic labeling studies to trace the incorporation of precursors like propionate (B1217596) into the final ester products. This would provide valuable insights into the enzymatic machinery responsible for producing these unique branched-chain esters.

The broader field of spider chemical ecology, particularly concerning pheromones, is still in its infancy compared to the extensive research on insect pheromones. researchgate.netresearchgate.net The discovery of novel compounds like this compound in spiders highlights the potential for finding new and unusual chemical signaling molecules in this diverse group of arthropods. Future investigations into the cuticular lipids of other spider species are likely to reveal further novel structures and expand our knowledge of chemical communication in this taxon. A comparative approach, examining the cuticular lipid profiles of related spider species, could also shed light on the evolutionary significance of these compounds.

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Total Synthesis Strategies of Methyl 2,8-dimethylundecanoate

While detailed, multi-step total syntheses specifically targeting this compound are not extensively documented in peer-reviewed literature, the structural motifs of the molecule—specifically the chiral centers at the C2 and C8 positions—lend themselves to established synthetic strategies used for analogous methyl-branched natural products.

Development of Novel Reaction Pathways and Catalytic Systems

The construction of chiral methyl-branched hydrocarbon chains typically relies on the iterative application of stereoselective alkylation reactions. A common conceptual pathway involves the coupling of key building blocks (synthons) that already contain the desired stereocenters. For a molecule like this compound, a convergent synthesis would be a likely approach. This would involve preparing two chiral fragments—one containing the C2-methyl group and another containing the C8-methyl group—and then coupling them, followed by chain extension and final esterification.

Catalytic systems relevant to such syntheses include those for cross-coupling reactions (e.g., Suzuki or Negishi coupling) to join the fragments and asymmetric hydrogenation to set stereocenters if prochiral alkenes are used as intermediates. The development of organocatalysis has also provided new metal-free pathways for asymmetric C-C bond formation, which could be applied to construct the chiral backbone. nih.gov

Efficiency and Scalability Considerations for Academic Production

Catalytic asymmetric methods are inherently more scalable as a small amount of a chiral catalyst can generate a large quantity of the desired product. The primary challenges for scalability include the cost and stability of the catalyst and the need for stringent reaction conditions (e.g., inert atmospheres, very low temperatures) to achieve high stereoselectivity. For a compound that is not a high-value pharmaceutical, a balance must be struck between the elegance of the synthesis and the practical considerations of cost and effort.

Stereoselective Synthesis and Enantiomeric Resolution

Control over the absolute configuration at the C2 and C8 positions is critical, as different stereoisomers can have vastly different biological activities.

Chiral Auxiliaries and Asymmetric Catalysis Approaches

Chiral auxiliaries are a powerful and reliable tool for establishing stereocenters in molecules like this compound. nih.gov The Evans oxazolidinone auxiliary system is particularly well-suited for the asymmetric alkylation needed to install the methyl group at the C2 position. escholarship.orgresearchgate.net In this approach, the carboxylic acid precursor is attached to the chiral auxiliary, after which the resulting enolate is alkylated with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral carboxylic acid, which can then be esterified. A similar strategy could be envisioned for a fragment containing the C8 stereocenter.

Asymmetric catalysis offers a more atom-economical alternative. For instance, asymmetric hydrogenation of a suitable unsaturated ester precursor could establish one of the chiral centers. The choice of catalyst and ligand combination would be crucial for achieving high enantiomeric excess.

Table 1: Comparison of General Stereoselective Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. williams.edu | High predictability and reliability; products are diastereomers, which are easier to separate. williams.edu | Stoichiometric use of the auxiliary; requires additional protection and deprotection steps. |

| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to convert a prochiral substrate into a chiral product. nih.gov | High atom economy; potential for large-scale amplification of chirality. nih.gov | Catalyst can be expensive; may require extensive optimization of reaction conditions. |

Determination of Absolute Configuration in Natural Isolates

This compound belongs to a class of methyl-branched esters and hydrocarbons that are frequently found as components of insect cuticular lipids and pheromones. escholarship.orgpnas.orgnih.gov Determining the absolute configuration of such compounds when isolated from natural sources is a non-trivial task due to the small quantities available and often low specific rotation.

The standard methodology involves several key steps:

Isolation and Purification: The target compound must first be isolated from a complex mixture of natural lipids. This is typically achieved through a combination of silver nitrate-impregnated silica (B1680970) gel chromatography and reverse-phase HPLC. escholarship.org

Stereochemical Analysis: The absolute configuration of the purified compound is often determined by comparing its optical rotation to that of enantiomerically pure standards produced by asymmetric synthesis. nih.gov Digital polarimetry is used to measure the specific rotation.

Derivatization: In some cases, the isolated compound can be derivatized with a chiral reagent (e.g., (1S)-(-)-camphanic chloride) to form diastereomers that can be analyzed by X-ray crystallography or NMR spectroscopy to unequivocally assign the absolute configuration. nih.gov

Research on a wide range of insect-derived methyl-branched hydrocarbons has shown that the (R)-configuration is highly conserved, suggesting a common biosynthetic pathway across many insect orders. pnas.orgnih.gov

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and purely biocatalytic methods represent a green and highly selective alternative to traditional chemical synthesis, particularly for the final esterification step or for resolving racemic mixtures. nih.gov

Lipases are the most common enzymes used for the synthesis of fatty acid esters. nih.govmdpi.commdpi.com These enzymes can operate under mild, often solvent-free conditions, and exhibit high selectivity, which can help avoid the need for protecting groups. Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym® 435), are widely used due to their stability and reusability. nih.govmdpi.com

A potential biocatalytic approach to this compound would involve the direct esterification of 2,8-dimethylundecanoic acid with methanol (B129727), catalyzed by an immobilized lipase. While the synthesis of this specific branched-chain ester has not been detailed, studies on similar substrates (e.g., 2-methylhexanoic acid) have demonstrated the feasibility of this method, achieving high conversion rates. nih.govmdpi.com The primary challenge in the biocatalytic synthesis of esters with branching near the carboxyl group is steric hindrance, which can slow the reaction rate compared to linear acids. mdpi.com

Table 2: Enzymes in Ester Synthesis

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase B | Candida antarctica | Transesterification and esterification of a wide range of fatty acids and alcohols. mdpi.com |

| Lipase | Rhizomucor miehei | Esterification of fatty acids, often used in biodiesel production. frontiersin.org |

| Porcine Pancreatic Lipase | Porcine Pancreas | Used in digestion tests and for the hydrolysis or synthesis of esters. rsc.org |

Enzyme Identification and Characterization for Ester Formation

The enzymatic synthesis of methyl esters of branched-chain fatty acids offers a green and highly selective alternative to traditional chemical methods. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most prominent enzymes in this context, capable of catalyzing esterification, transesterification, and other bioconversion reactions. While specific enzymes for the direct synthesis of this compound have not been extensively documented, general principles of lipase-catalyzed esterification are applicable.

Lipases from various microbial sources, such as Candida antarctica, Candida rugosa, Rhizomucor miehei, and various Bacillus species, are commonly employed for the synthesis of fatty acid esters. The catalytic efficiency of these enzymes is influenced by several factors, including the nature of the solvent, water activity, and temperature. For instance, in non-aqueous media, the reaction equilibrium shifts towards synthesis rather than hydrolysis.

The selection of a suitable lipase is critical and depends on its selectivity towards branched-chain fatty acids. Some lipases exhibit high selectivity for long and medium-chain fatty acids, while others are more effective with short and branched-chain substrates. The structural characteristics of the fatty acid, such as chain length and branching, significantly influence the enzyme's activity and selectivity.

Table 1: Commonly Used Microbial Lipases for Ester Synthesis

| Microbial Source | Common Designation | Key Characteristics |

|---|---|---|

| Candida antarctica | Lipase B (CALB) | High thermal stability, broad substrate specificity. |

| Candida rugosa | CRL | Shows selectivity for various fatty acids. |

| Rhizomucor miehei | RML | Immobilized form is widely used commercially. |

This table is illustrative and based on general lipase characteristics; specific activity towards 2,8-dimethylundecanoic acid would require experimental validation.

Microbial Fermentation and Biotransformation Studies

Microbial fermentation presents a promising avenue for the production of branched-chain fatty acids and their derivatives. While direct microbial production of this compound is not well-documented, studies on related compounds provide a framework for potential biosynthetic routes. Microorganisms can be engineered to produce a variety of carboxylic acids and their derivatives that are not naturally occurring in those organisms.

The biosynthesis of the precursor, 2,8-dimethylundecanoic acid, could potentially be achieved through pathways involving the incorporation of methyl branches from precursors like propionyl-CoA. Subsequent esterification to the methyl ester could be carried out in vivo or in vitro. For instance, some microbial systems are known to produce medium-chain 1-alkenes from fatty acid metabolism, indicating the presence of enzymatic machinery capable of modifying fatty acid chains.

Biotransformation studies often involve providing a precursor substrate to a microbial culture and analyzing the resulting products. For example, feeding a suitable hydrocarbon precursor to certain Pseudomonas species could potentially lead to the formation of branched-chain fatty acids through oxidative pathways. The identification of a microbial strain capable of performing such a biotransformation on a substrate related to undecane (B72203) could be a key step towards producing 2,8-dimethylundecanoic acid.

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship Investigations

The synthesis of structural analogs and isomers is fundamental for investigating how the chemical structure of this compound relates to its biological activity. This often involves the preparation of labeled compounds for metabolic tracing and the synthesis of deuterated and isotopically enriched probes for analytical studies.

Preparation of Labeled Analogs for Metabolic Tracing

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. The synthesis of labeled analogs of this compound, for instance with ¹³C, would allow researchers to follow its uptake, distribution, and transformation within an organism.

One common approach involves the use of labeled precursors in microbial fermentation or enzymatic synthesis. For example, ¹³C-labeled glucose or fatty acid methyl esters can be fed to microorganisms to produce ¹³C-labeled polyunsaturated fatty acids. A similar strategy could potentially be adapted for the production of labeled 2,8-dimethylundecanoic acid, which can then be esterified to its methyl ester.

Chemical synthesis also provides a versatile route to labeled compounds. Synthetic routes can be designed to incorporate isotopes at specific positions within the molecule, providing detailed information about metabolic pathways. For instance, ¹³C methyl-labeled amino acids have been synthesized and incorporated into proteins in mammalian cells, demonstrating the feasibility of targeted labeling.

Synthesis of Deuterated and Isotopically Enriched Probes

Deuterated and other isotopically enriched probes are essential for various analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium-labeled compounds can be used as internal standards in quantitative MS assays, improving accuracy and precision.

The synthesis of deuterated fatty acids can be achieved through various chemical methods. For example, deuterium (B1214612) atoms can be incorporated by the reduction of acetylenic precursors with deuterium gas in the presence of a catalyst. Chemical synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids has also been reported, involving the coupling of chemically modified fatty acid fragments. These general strategies could be adapted for the synthesis of deuterated this compound.

Table 2: Common Isotopes Used in Metabolic Tracing and as Probes

| Isotope | Application | Common Precursors for Labeling |

|---|---|---|

| ¹³C | Metabolic tracing, NMR studies | [¹³C]Glucose, [¹³C]Pyruvate, ¹³C-labeled fatty acids |

This table provides general examples of isotope applications and precursors.

The analysis of fatty acid methyl esters, including branched-chain variants, is commonly performed using gas chromatography-mass spectrometry (GC-MS). The development of robust analytical methods is crucial for identifying and quantifying these compounds and their labeled analogs in complex biological matrices.

Occurrence, Biosynthesis, and Ecological Roles

Isolation and Characterization from Specific Organisms

While a diverse array of methyl-branched lipids has been identified in various organisms, specific documented isolation of Methyl 2,8-dimethylundecanoate from natural sources is not extensively reported in scientific literature. However, the structural characteristics of this compound suggest its likely origin within the broader class of branched-chain fatty acids and their derivatives, which are common in arthropods and microorganisms.

The cuticles of insects are covered in a complex layer of lipids, primarily hydrocarbons, which serve to prevent desiccation and can also function in chemical communication. pageplace.denih.gov Among these are dimethylalkanes, which have been identified in numerous insect species. pageplace.de The placement of methyl groups in these compounds often follows specific patterns, commonly occurring on odd-numbered carbon atoms and sometimes separated by a specific number of methylene (B1212753) groups. pageplace.de

Although direct isolation of this compound is not specified, the presence of various mono- and dimethylalkanes in insects suggests that the corresponding fatty acid precursors, including dimethyl-branched fatty acids, are synthesized by these organisms. cabidigitallibrary.org The synthesis of these hydrocarbons occurs in specialized cells called oenocytes and involves a series of enzymes including fatty acid synthases, elongases, and ultimately a decarbonylation step to produce the final hydrocarbon. nih.govannualreviews.orgnih.gov

Table 1: Examples of Methyl-Branched Hydrocarbons Identified in Insects

| Compound Class | Specific Examples | Insect Orders |

| Monomethylalkanes | 2-Methylalkanes | Diptera |

| Dimethylalkanes | Various isomers | Blattodea, Diptera |

This table provides a general overview of methyl-branched hydrocarbons found in insects and does not imply the specific presence of this compound.

Bacteria are well-known producers of branched-chain fatty acids (BCFAs), which are important components of their cell membranes, influencing fluidity and adaptation to environmental conditions. frontiersin.orgplos.org The synthesis of BCFAs in bacteria like Bacillus subtilis and Staphylococcus aureus typically involves primers derived from branched-chain amino acids such as valine, leucine, and isoleucine. asm.orgresearchgate.netnih.gov

While the natural production of this compound by microbes is not explicitly documented, metabolic engineering approaches have demonstrated the potential of microorganisms like Escherichia coli to synthesize multi-methyl-branched fatty acids and their corresponding esters. nih.gov These engineered pathways utilize components from other bacteria, such as the mycocerosic acid synthase system from Mycobacterium tuberculosis, to produce complex branched lipids. nih.gov Furthermore, some bacteria are known to produce 10-methyl branched fatty acids from oleic acid precursors. nih.gov

Table 2: Common Branched-Chain Fatty Acids in Bacteria

| Fatty Acid Type | Precursor Amino Acid | Common Chain Lengths |

| iso-even | Valine | C14, C16 |

| iso-odd | Leucine | C15, C17 |

| anteiso-odd | Isoleucine | C15, C17 |

This table illustrates common BCFAs in bacteria and their precursors; it does not list this compound as a known natural product.

Elucidation of Biosynthetic Pathways

The biosynthesis of a dimethyl-branched fatty acid ester like this compound would follow the general principles of fatty acid synthesis with modifications to incorporate the methyl branches.

The carbon backbone of fatty acids is constructed through a series of condensation reactions catalyzed by fatty acid synthase (FAS) complexes. researchgate.netyoutube.com The basic building block for chain elongation is malonyl-CoA, which adds two carbons in each cycle. youtube.com

The introduction of methyl branches typically involves the substitution of a malonyl-CoA unit with methylmalonyl-CoA at specific points during the elongation process. annualreviews.org The propionate (B1217596) unit that forms the methyl branch can be derived from the metabolism of amino acids such as valine, isoleucine, or methionine. annualreviews.org For a compound like this compound, this would imply the incorporation of a methylmalonyl-CoA unit at two distinct steps in the chain elongation process. The final esterification to form the methyl ester could be carried out by specific acyltransferases.

A key method for elucidating biosynthetic pathways is the use of isotopically labeled precursors. By feeding an organism with a labeled substrate (e.g., containing ¹³C or ¹⁴C) and analyzing the position of the label in the final product, the origin of different parts of the molecule can be determined.

For branched-chain fatty acids, studies have used labeled precursors like [¹⁴C]butyrate, -isobutyrate, -valerate, and -isovalerate to demonstrate their incorporation into specific types of fatty acids in Bacillus thuringiensis. asm.org Similarly, the incorporation of [1-¹³C]propionate into mono- and dimethylalkanes in insects has shown that the methyl groups are added early in the synthesis, implicating a role for FAS in this process. annualreviews.org Such studies would be crucial to confirm the biosynthetic origin of the methyl groups and the carbon backbone of this compound.

The fundamental mechanisms of fatty acid synthesis are conserved across different organisms, but there are key differences, particularly in the formation of branched-chain fatty acids.

In many bacteria, the type II fatty acid synthase (FASII) system is utilized, and the initiation of branched-chain fatty acids relies on branched-chain acyl-CoA primers derived from amino acids. frontiersin.orgresearchgate.netnih.gov

Insects, on the other hand, utilize a type I FAS system for the synthesis of the fatty acid precursors of their cuticular hydrocarbons. nih.govannualreviews.org The incorporation of methyl branches occurs during the elongation phase through the use of methylmalonyl-CoA. annualreviews.org While the basic chemistry is similar, the specific enzymes and regulatory mechanisms are likely to differ between these groups of organisms.

Ecological Significance and Inter-species Signaling

The ecological roles of this compound are not yet fully elucidated through direct experimental evidence. However, its molecular structure as a methyl-branched ester points towards a number of potential functions in chemical communication, drawing parallels with other well-studied semiochemicals in insects and microbial communities.

While there is no direct evidence to classify this compound as a pheromone or kairomone, its identity as a volatile organic compound identified from an insect makes it a candidate for such a role. Semiochemicals are chemical substances that carry information between organisms.

Pheromones mediate interactions between individuals of the same species. For instance, the adult white-spotted flower chafer (Protaetia brevitarsis), the same species in which this compound has been found in the larval stage, utilizes a different compound, 4-methylanisole, as an aggregation pheromone to attract both males and females. researchgate.net This highlights the importance of chemical signaling in this insect's life cycle. It is plausible that larval volatiles, including this compound, could also serve a purpose in intraspecific communication, such as signaling aggregation or larval density.

Kairomones, on the other hand, are detected by a different species and benefit the receiver. For example, some parasitoid wasps use methyl-branched cuticular hydrocarbons of their hosts as kairomones to locate them. researchgate.net It is conceivable that predators or parasitoids of P. brevitarsis larvae could use this compound as a cue to find their prey.

Cuticular hydrocarbons (CHCs) are a complex mixture of lipids found on the surface of insects, primarily serving to prevent desiccation. mdpi.com However, they also play a crucial role in chemical communication. mdpi.com These profiles can be highly species-specific and are involved in mate recognition, nestmate recognition in social insects, and signaling of social status. mdpi.com

The following table provides examples of different classes of cuticular hydrocarbons and their roles in insect communication, which provides a framework for the potential, though unconfirmed, role of compounds like this compound.

| Hydrocarbon Class | General Role in Communication | Example Species |

| n-Alkanes | Primarily waterproofing, some signaling | Various insects |

| Alkenes | Species and sex recognition | Drosophila melanogaster |

| Methyl-branched Alkanes | Nestmate recognition, species and sex recognition | Many ants, wasps, and beetles |

The unique blend of chemical compounds on an insect's cuticle is often used for species and sex recognition, which is critical for successful reproduction. oup.com While the aggregation pheromone of adult P. brevitarsis is known, the chemical cues involved in other aspects of its reproductive biology are less understood. The larval chemical profile, which includes this compound, may not directly influence adult reproductive behavior, but it is a part of the species-specific chemical signature. In some insects, larval chemical cues can influence the behavior of adults, for example, in selecting oviposition sites.

Fatty acid derivatives, including methyl esters, are increasingly recognized as signaling molecules in microbial communities. researchgate.net For instance, the methyl ester of 3-hydroxypalmitic acid acts as a quorum-sensing signal in Ralstonia solanacearum. nih.gov Larvae of P. brevitarsis live in environments rich in microorganisms, such as decaying organic matter. It is possible that this compound could play a role in mediating interactions between the larva and its associated microbial community, or between different microbes within that environment. These interactions could be related to nutrient cycling, defense against pathogens, or other symbiotic relationships.

Advanced Analytical Methodologies for Research and Elucidation

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are indispensable for the detailed analysis of Methyl 2,8-dimethylundecanoate, particularly when it is present in complex biological or synthetic mixtures. These methods provide the necessary resolving power to separate it from other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In profile analysis, GC-MS allows for the separation and identification of this compound within a complex matrix. For instance, it has been successfully employed to identify this compound in the chemical profiles of various natural sources.

In a study analyzing the cuticular lipids of the kleptoparasitic spider Argyrodes elevatus, GC-MS was crucial in identifying novel branched wax-type esters, including 2,8-dimethylundecyl 2,8-dimethylundecanoate, for which this compound serves as a synthetic precursor. nih.gov The analysis of lipid extracts from both male and female spiders revealed the presence of a series of methyl-branched long-chain fatty acid esters. nih.gov

The typical GC-MS analysis involves the separation of components on a capillary column, followed by ionization (commonly electron ionization - EI) and detection by a mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for the identification of this compound.

Table 1: GC-MS Identification of this compound in Natural Sources

| Source Organism | Sample Type | Analytical Method | Relative Abundance |

|---|---|---|---|

| Pleurotus ostreatus | Ethanolic Extract | GC-MS | 0.05% |

| Diutina rugosa | Methanolic Extract | GC-MS | 0.05% |

| Argyrodes elevatus | Cuticular Lipid Extract | GC-MS | Identified as a synthetic precursor |

Multidimensional Gas Chromatography (GCxGC-MS) for Isomer Resolution

For highly complex samples containing numerous isomers, conventional one-dimensional GC-MS may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. This technique is particularly valuable for the analysis of intricate biological mixtures like insect cuticular lipids, which often contain a wide array of structurally similar branched-chain esters. shimadzu.comresearchgate.net

While specific GCxGC-MS studies on this compound are not prevalent, the methodology is highly applicable. The analysis of cuticular waxes, which are complex mixtures of various lipid classes including hydrocarbons, alcohols, and esters, benefits greatly from the increased peak capacity of GCxGC-MS. shimadzu.com This powerful tool would allow for the separation of this compound from its various structural isomers, which may co-elute in a one-dimensional separation. The structured chromatograms (2D plots) generated by GCxGC provide an additional dimension of information, facilitating more confident identification.

Chiral Gas Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers at the C2 and C8 positions, meaning it can exist as four possible stereoisomers. The biological activity of such chiral molecules can be highly dependent on their stereochemistry. Chiral gas chromatography is the premier technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess.

This is achieved by using a chiral stationary phase (CSP) in the GC column. The differential interaction of the enantiomers with the CSP leads to their separation, resulting in distinct peaks for each enantiomer. While specific applications of chiral GC for this compound are not widely documented, the principles of chiral separation of fatty acid methyl esters are well-established. The selection of an appropriate CSP, often based on cyclodextrin (B1172386) derivatives, would be critical for achieving baseline separation of the different stereoisomers of this compound.

Advanced Mass Spectrometry Applications

Advanced mass spectrometry techniques provide deeper insights into the structural features of this compound, complementing the information obtained from chromatographic separations.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This technique provides detailed structural information that can be used to confirm the identity of a compound and to deduce its chemical structure.

For branched-chain fatty acid methyl esters like this compound, MS/MS is particularly useful for pinpointing the locations of the methyl branches. The fragmentation patterns of these esters are highly characteristic and can be used to distinguish between different isomers. nih.gov For example, the cleavage on either side of the methyl branch points can yield specific fragment ions that are indicative of the branch position. nih.gov While a detailed fragmentation pathway for this compound is not explicitly published, general fragmentation rules for branched-chain fatty acid methyl esters can be applied to predict its behavior under CID.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|

| [M]+ | M-29 | Loss of C2H5 | Cleavage adjacent to a methyl branch |

| [M]+ | M-43 | Loss of C3H7 | Cleavage adjacent to a methyl branch |

| [M]+ | M-57 | Loss of C4H9 | Cleavage adjacent to a methyl branch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the confident identification of an unknown compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), the molecular formula of this compound can be unequivocally confirmed.

The high resolving power of HRMS also allows for the separation of ions with very similar nominal masses, which is essential when analyzing complex mixtures. This capability, combined with its mass accuracy, makes HRMS an invaluable tool for the definitive identification of this compound in various samples and for the characterization of its synthetic products and metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the carbon skeleton, the identification of functional groups, and the determination of stereochemistry. For this compound, a combination of 1D and 2D NMR experiments is essential for an unambiguous structural assignment.

A standard ¹H NMR spectrum would confirm the presence of key structural motifs:

A singlet around 3.7 ppm corresponding to the three protons of the ester methyl group (-OCH₃). aocs.org

Doublets corresponding to the terminal methyl groups of the branches.

Multiplets for the methine protons at the C2 and C8 positions.

A complex series of overlapping signals for the methylene (B1212753) (-CH₂-) protons of the long alkyl chain.

Complementary ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (typically ~174 ppm), the methoxy (B1213986) carbon (~51 ppm), the methine carbons at the branch points, and the various methylene and methyl carbons along the chain.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

While 1D NMR provides foundational information, 2D NMR techniques are required to piece together the full connectivity and stereochemistry of this compound. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. It would be used to trace the connectivity of the undecanoate backbone, linking the protons from one end of the chain to the other.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals in the carbon backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for confirming the locations of the methyl branches. For instance, correlations would be observed between the protons of the C2-methyl group and both the C1 (carbonyl) and C3 carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical assignment, NOESY is used to identify protons that are close to each other in space, regardless of their bonding connectivity. By observing NOE cross-peaks between protons on the stereocenters (C2 and C8) and other protons along the chain, the relative stereochemistry (e.g., syn vs. anti) of the methyl groups can often be determined.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | C=O | - | ~174-177 | H from OCH₃, H from C2 |

| - | O-CH₃ | ~3.67 (s) | ~51-52 | C1 (C=O) |

| 2 | CH | Multiplet | ~40-45 | C1, C3, C(2-Me) |

| 2-Me | CH₃ | Doublet | ~15-20 | C1, C2, C3 |

| 8 | CH | Multiplet | ~35-40 | C7, C9, C(8-Me) |

| 8-Me | CH₃ | Doublet | ~18-23 | C7, C8, C9 |

| 11 | CH₃ | Triplet | ~14 | C9, C10 |

| 3-7, 9-10 | CH₂ | 1.2-1.7 (m) | ~25-37 | - |

Note: These are estimated chemical shift values based on analogous structures. Actual values may vary based on solvent and other experimental conditions.

Quantitative NMR (qNMR) for Purity and Yield Assessment in Research

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. sciepub.comscispace.com The principle of qNMR lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. nih.govaocs.org

For assessing the purity of a synthesized batch of this compound, a qNMR experiment would involve:

Sample Preparation: A precise amount of the analyte is weighed and dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard. The internal standard must be stable, of high purity, and have at least one resonance that is well-resolved from any analyte signals.

Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions that ensure accurate quantification. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons between scans.

Data Processing: The spectrum is carefully processed, and the integrals of a well-resolved signal from the analyte and a signal from the internal standard are accurately determined.

Purity Calculation: The purity of the analyte is calculated using the ratio of the integrals, the molar masses of the analyte and standard, and their respective masses.

This methodology allows for a highly accurate and precise determination of purity, which is essential for validating synthetic yields and ensuring the quality of research materials.

Integration of Analytical Data for Complex Mixture Deconvolution

Identifying a specific compound like this compound within a complex mixture (e.g., a natural product extract or a synthetic reaction byproduct matrix) often requires the integration of data from multiple analytical platforms. sciepub.com Relying on a single technique may lead to ambiguous or incorrect assignments. Deconvolution is the process of resolving and identifying individual components from an overlapped dataset.

The workflow for deconvolution typically involves a combination of chromatographic separation and spectroscopic identification:

Chromatographic Separation (GC or HPLC): An initial separation of the mixture is performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). This provides information on the number of components and their relative retention times. For a volatile compound like this compound, GC is the preferred method.

Mass Spectrometry (MS): Coupling the chromatograph to a mass spectrometer (GC-MS) provides mass information for each separated component. The molecular ion peak can confirm the molecular weight, and the fragmentation pattern provides initial structural clues.

Preparative Chromatography and NMR: For components of interest that cannot be fully identified by MS alone, preparative chromatography is used to isolate a pure sample.

Spectroscopic Confirmation (NMR): The isolated fraction is then subjected to a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to provide unambiguous structural confirmation.

By integrating the retention data from chromatography, the mass and fragmentation data from MS, and the detailed connectivity map from NMR, a confident identification of this compound, even in a complex matrix, can be achieved.

Table 3: Role of Integrated Analytical Techniques in Mixture Deconvolution

| Analytical Technique | Information Provided | Contribution to Deconvolution of this compound |

|---|---|---|

| Gas Chromatography (GC) | Retention time, separation of components, relative abundance. | Separates the target compound from other components in the mixture. |

| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Suggests the molecular formula (C₁₄H₂₈O₂) and provides initial evidence of a branched methyl ester structure. |

| Derivatization + GC-MS | Diagnostic fragments indicating branch positions. | Confirms the location of the methyl groups at positions C2 and C8. |

| NMR Spectroscopy (on isolated fraction) | Complete covalent structure, stereochemistry. | Provides unambiguous proof of the 2,8-dimethylundecanoate structure and determines the relative stereochemistry. |

Biochemical Transformations and Metabolic Fates in Non Human Systems

Enzymatic Degradation Pathways

The initial steps in the metabolism of Methyl 2,8-dimethylundecanoate in non-human systems are expected to involve enzymatic cleavage of the ester bond, followed by the oxidation of the resulting branched-chain fatty acid.

The ester linkage in this compound is susceptible to hydrolysis by esterases and lipases, ubiquitous enzymes in a vast array of organisms. This reaction would yield methanol (B129727) and 2,8-dimethylundecanoic acid. Carboxyl/cholinesterases (CCEs) found in insects, for example, are known to hydrolyze a wide variety of xenobiotics containing ester bonds. mdpi.com The efficiency of this hydrolysis can be influenced by the structure of the substrate.

Table 1: Predicted Hydrolysis of this compound

| Enzyme Class | Substrate | Predicted Products | Biological System |

|---|

This hydrolytic step is crucial as it converts the relatively inert ester into a more biologically active carboxylic acid, priming it for further degradation.

Following hydrolysis, the resulting 2,8-dimethylundecanoic acid would likely enter fatty acid oxidation pathways. However, the methyl branches present a challenge to the standard beta-oxidation process. The methyl group at the 2-position (alpha-carbon) sterically hinders the enzymes of beta-oxidation. Therefore, an initial alpha-oxidation step is likely required.

Alpha-oxidation involves the removal of a single carbon from the carboxyl end of the fatty acid. This process would convert 2,8-dimethylundecanoic acid into 7-methyl-decanal, which can then be oxidized to 7-methyldecanoic acid. This newly formed fatty acid, with its methyl group now at an odd-numbered carbon, can potentially proceed through beta-oxidation.

Beta-oxidation would then sequentially cleave two-carbon units from the fatty acid chain, producing acetyl-CoA, and in the case of the remaining branched structure, propionyl-CoA. These products can then enter central metabolic pathways, such as the citric acid cycle, for energy production.

Table 2: Postulated Oxidative Degradation of 2,8-Dimethylundecanoic Acid

| Metabolic Pathway | Initial Substrate | Key Steps | Final Products |

|---|---|---|---|

| Alpha-Oxidation | 2,8-Dimethylundecanoic acid | Removal of the carboxyl carbon | 7-Methyldecanoic acid |

Bioconversion Studies

The transformation of this compound by living organisms is a key aspect of its environmental fate and biological activity.

Microorganisms, particularly bacteria, are well-known for their ability to degrade a vast array of organic compounds. Strains of Pseudomonas, for instance, have been shown to degrade saturated methyl-branched-chain fatty acids. researchgate.net It is plausible that various soil and aquatic microorganisms could utilize this compound as a carbon source. The metabolic pathway would likely commence with hydrolysis, as previously described, followed by oxidation of the fatty acid. Research on other fatty acid methyl esters (FAMEs) has identified the enzyme BioH in E. coli as being responsible for their hydrolysis. ufz.de The efficiency of degradation would depend on the specific microbial species and the environmental conditions.

In insects, the metabolism of ingested esters is a critical detoxification process. Carboxyl/cholinesterases play a significant role in hydrolyzing these compounds. mdpi.com The resulting 2,8-dimethylundecanoic acid could then be further metabolized through oxidative pathways. The fate of the methyl group from the ester is also of interest, as studies on other C14-labeled methyl groups in insects have shown their incorporation into various metabolic pathways. nih.gov

Plants synthesize a wide variety of fatty acids, including branched-chain fatty acids. uky.edu They also possess the enzymatic machinery to metabolize them. While the specific metabolism of externally applied this compound in plants is not documented, it is conceivable that plant esterases could hydrolyze the compound, and the resulting fatty acid could be incorporated into the plant's lipid pool or be degraded. Plants are known to synthesize fatty acid esters, such as fatty acid phytyl esters, within their chloroplasts. nih.gov

Role in Lipid Homeostasis and Energetic Pathways (Non-human)

The metabolic products of this compound can intersect with central lipid and energy metabolism.

The breakdown of 2,8-dimethylundecanoic acid via alpha- and beta-oxidation yields acetyl-CoA and propionyl-CoA. Acetyl-CoA is a central molecule in cellular metabolism, feeding into the citric acid cycle for ATP production or serving as a precursor for the synthesis of other lipids. Propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle.

The introduction of an exogenous branched-chain fatty acid could potentially influence lipid homeostasis, the balance of lipid synthesis, storage, and degradation. However, without specific studies on this compound, its precise impact on these complex regulatory networks in any non-human organism remains speculative. The regulation of lipid metabolism is a tightly controlled process, and the introduction of a novel substrate could have unforeseen effects.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| 2,8-Dimethylundecanoic acid |

| 7-Methyl-decanal |

| 7-Methyldecanoic acid |

| Acetyl-CoA |

| Propionyl-CoA |

Theoretical and Computational Studies in Chemical Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 2,8-dimethylundecanoate, these calculations provide a window into its electronic behavior and structural preferences.

Electronic Structure and Reactivity Analysis (e.g., HOMO-LUMO, Fukui Functions)

The electronic structure of a molecule is intricately linked to its reactivity. researchgate.net Key to this understanding is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A smaller gap suggests higher reactivity and polarizability. nih.gov

Fukui functions are another set of conceptual Density Functional Theory (DFT) descriptors that help in predicting the local reactivity of different atomic sites within a molecule. These functions identify which parts of the molecule are more likely to undergo nucleophilic, electrophilic, or radical attack.

Table 1: Key Concepts in Electronic Structure and Reactivity Analysis

| Concept | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density from which electrons are most easily removed. | Indicates the molecule's ability to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density to which electrons are most easily added. | Indicates the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Fukui Functions | A measure of the change in electron density at a specific point in the molecule when the total number of electrons is changed. | Predicts the most reactive sites within the molecule for various types of chemical attack. |

Conformational Analysis and Stereoisomer Stability

The flexibility of the undecanoate chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy. The presence of two chiral centers at positions 2 and 8 gives rise to four possible stereoisomers: (2R, 8R), (2S, 8S), (2R, 8S), and (2S, 8R).

Theoretical calculations can be employed to determine the relative stabilities of these stereoisomers and their preferred conformations. Such studies are crucial as the biological activity of chiral molecules often depends on their specific stereochemistry. For instance, different stereoisomers can exhibit distinct interactions with chiral biological receptors.

Molecular Dynamics Simulations and Ligand-Target Interactions (Non-clinical)

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with other entities. nih.gov

Modeling Interactions with Olfactory Receptors or Binding Proteins

Given that many esters with similar structures are known for their characteristic odors, it is plausible that this compound could interact with olfactory receptors (ORs). nih.govnih.gov MD simulations can be a powerful tool to model the binding of this compound to the active sites of specific ORs. These simulations can elucidate the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding affinity and specificity. Understanding these interactions at a molecular level is a step towards deciphering the olfactory code. nih.govnih.gov

Prediction of Spectroscopic Properties from Computational Models

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. mdpi.com For example, theoretical calculations can provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated, and a more detailed assignment of the experimental spectra can be achieved. This synergy between computational and experimental spectroscopy is a powerful approach for structural elucidation. mdpi.com

De Novo Design Principles for Related Compounds based on Molecular Modeling

De novo design involves the computational creation of novel molecules with desired properties. nih.govresearchgate.netwiley-vch.de Insights gained from the molecular modeling of this compound can serve as a foundation for designing new compounds. By understanding the structure-property relationships of the parent molecule, computational algorithms can generate new chemical structures with potentially enhanced or modified characteristics. This approach is widely used in drug discovery and materials science to explore vast chemical spaces efficiently. nih.govmdpi.com

Emerging Research Applications and Advanced Methodological Developments

Use as Analytical Standards in Environmental and Ecological Monitoring

While specific applications of methyl 2,8-dimethylundecanoate as a certified analytical standard in broad environmental monitoring are not yet widespread, its potential is significant, particularly in specialized ecological studies. The use of lipid biomarkers is a well-established practice in environmental science to trace the origin of organic matter and understand biogeochemical processes. tandfonline.comnih.gov Branched-chain fatty acids (BCFAs) and their methyl esters (FAMEs) can serve as valuable chemical markers for specific microbial communities or environmental conditions. nih.govmdpi.com

The development of this compound as an analytical standard would be instrumental in the quantitative analysis of environmental samples where dimethylated fatty acids are present. The accurate quantification of such compounds is essential for understanding their distribution and concentration in various environmental matrices, such as soil, sediment, and water, which can provide insights into the microbial communities that produce them. springernature.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of FAMEs. shimadzu.com For the quantification of methyl-branched fatty acids, specific ions in the mass spectrum are monitored to distinguish them from other fatty acids. researchgate.net The availability of a pure this compound standard would enable the creation of calibration curves for precise quantification in complex environmental samples.

Table 1: Potential Applications of this compound as an Analytical Standard

| Application Area | Purpose of Analysis | Analytical Technique(s) |

| Microbial Ecology | Identification and quantification of specific bacterial or fungal species that produce dimethylated fatty acids. | GC-MS, HPLC-MS |

| Paleoenvironmental Reconstruction | Use as a biomarker to infer past environmental conditions and microbial community composition from sediment cores. | GC-MS, Isotope-Ratio MS |

| Biogeochemical Cycling | Tracing the flow of carbon through microbial food webs and understanding the role of branched-chain lipids. | Stable Isotope Probing with GC-MS |

| Entomology and Chemical Ecology | Quantifying the compound on insect cuticles to study its role in chemical communication. | GC-MS, SPME-GC-MS |

Development of Advanced Bioassays for Behavioral and Ecological Research

The discovery of related compounds, such as 2-methylundecyl 2,8-dimethylundecanoate and 2,8-dimethylundecyl 2,8-dimethylundecanoate, in the cuticular lipids of spiders suggests a potential role in chemical communication. While specific bioassays for this compound have not been detailed in the literature, the methodologies for developing such assays for semiochemicals are well-established, particularly in the field of entomology and arachnology. mst.edubioone.orgnih.gov

Advanced bioassays are critical for determining the behavioral responses of organisms to specific chemical cues. These assays are designed to be highly sensitive and specific, allowing researchers to isolate the effect of a single compound from a complex mixture of chemicals present on an organism's cuticle or in its environment. nih.gov

The development of a bioassay for this compound would likely involve the synthesis of the pure compound to be tested. researchgate.net This synthetic standard would then be presented to the target organism in a controlled environment to observe any behavioral changes. Common bioassay designs include olfactometers, which measure an organism's attraction or repulsion to a volatile compound, and contact chemoreception assays, where the compound is applied to a surface to observe behaviors upon physical contact. nih.gov

Table 2: Methodologies for Developing Advanced Bioassays for this compound

| Bioassay Type | Description | Target Behavior | Organism(s) |

| Olfactometer Assay | A device that presents a choice between two or more air streams, one of which contains the test compound, to assess attraction or repulsion. | Mate seeking, host location, aggregation. | Insects, Spiders |

| Contact Chemoreception Assay | The test compound is applied to a substrate (e.g., a glass rod, filter paper, or a dummy organism) and presented to the test subject to observe contact-based behavioral responses. | Courtship initiation, species recognition, aggression. | Insects, Spiders |

| Electrophysiological Recordings (EAG/SSR) | Measures the electrical response of an organism's antenna (Electroantennography) or single sensillum (Single Sensillum Recording) to a chemical stimulus, indicating neural detection. | Pheromone perception, host volatile detection. | Insects |

| Field Trapping | Lures baited with the synthetic compound are placed in the natural environment to assess attraction of wild populations. | Mate attraction, pest monitoring. | Insects |

The development of such bioassays will be crucial in determining if this compound functions as a pheromone, kairomone, or allomone in the ecological contexts in which it is found. researchgate.netresearchgate.net

Contribution to Understanding Biosynthetic Logic of Branched Lipids

The study of this compound and other multi-methyl-branched lipids contributes significantly to our understanding of the biosynthetic pathways that produce these complex molecules. The biosynthesis of fatty acids is a fundamental metabolic process, and the formation of branched chains introduces additional layers of enzymatic complexity. libretexts.orgnih.govthemedicalbiochemistrypage.org

The general pathway for the synthesis of straight-chain fatty acids involves the iterative condensation of malonyl-CoA units with a growing acyl chain, catalyzed by fatty acid synthase (FASN). nih.govnih.gov The introduction of methyl branches typically occurs through the substitution of malonyl-CoA with methylmalonyl-CoA as the extender unit. nih.govnih.gov

The presence of two methyl groups in this compound at positions 2 and 8 suggests a complex biosynthetic origin. The methyl group at the 2-position could arise from the use of a propionyl-CoA starter unit instead of acetyl-CoA, which is then elongated with malonyl-CoA. The mid-chain methyl group at the 8-position likely results from the incorporation of a methylmalonyl-CoA extender unit during chain elongation. researchgate.net

The study of the enzymatic machinery responsible for producing such specifically branched lipids can reveal novel enzyme specificities and regulatory mechanisms. nih.govnih.gov Understanding this biosynthetic logic is not only important from a fundamental biological perspective but also has potential applications in metabolic engineering for the production of specialty chemicals. nih.gov

Table 3: Key Enzymes and Substrates in the Biosynthesis of Branched-Chain Fatty Acids

| Enzyme | Substrate(s) | Product(s) | Role in Biosynthesis |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA | Produces the primary two-carbon extender unit for fatty acid synthesis. |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, ATP, HCO3- | (S)-Methylmalonyl-CoA | Produces the precursor for methylmalonyl-CoA. |

| Methylmalonyl-CoA Epimerase | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | Converts the S-isomer to the R-isomer used by FASN. |

| Fatty Acid Synthase (FASN) | Acetyl-CoA (starter), Malonyl-CoA (extender), NADPH | Straight-chain fatty acids | The multi-enzyme complex that catalyzes the elongation of the fatty acid chain. |

| Fatty Acid Synthase (FASN) (with branched substrates) | Propionyl-CoA (starter), Methylmalonyl-CoA (extender) | Branched-chain fatty acids | Incorporates methyl branches into the fatty acid chain. |

Innovations in Extraction and Purification Methods for Trace Analysis in Research

The detection and characterization of this compound, which is often present in trace amounts in complex biological and environmental matrices, relies on innovative and highly sensitive extraction and purification methods. mdpi.com The analysis of cuticular lipids from insects, for example, requires techniques that can efficiently extract these compounds without contamination from internal lipids. nih.govresearchgate.netscilit.com

Traditional methods for lipid extraction, such as Soxhlet extraction, can be time-consuming and require large volumes of organic solvents. core.ac.uk Modern approaches focus on minimizing solvent use and improving the selectivity of the extraction. Solid-phase microextraction (SPME) is a solvent-free technique that can be used to sample volatile and semi-volatile compounds from the headspace of a sample or directly from its surface. nih.gov

Following extraction, purification is often necessary to isolate the compounds of interest from other co-extracted substances. pnas.org Thin-layer chromatography (TLC) and column chromatography are classical methods for separating lipid classes. nih.gov High-performance liquid chromatography (HPLC) offers higher resolution and is often used for the purification of specific FAMEs. mdpi.com

For the final analysis, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice, providing both retention time and mass spectral data for compound identification and quantification. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting the molecular ion and analyzing the resulting product ions, which is particularly useful for distinguishing between isomeric branched fatty acids. nih.gov

Table 4: Comparison of Extraction and Purification Methods for Trace Lipid Analysis

| Method | Principle | Advantages | Disadvantages |

| Solvent Extraction (e.g., Hexane wash) | Dissolving lipids from a sample matrix into a nonpolar solvent. | Simple, effective for large samples. | Can extract interfering compounds, requires solvent evaporation. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption into a GC. | Solvent-free, sensitive, suitable for in-vivo sampling. | Fiber can be fragile, quantification can be complex. |

| Thin-Layer Chromatography (TLC) | Separation of compounds on a plate coated with a stationary phase based on polarity. | Inexpensive, good for initial fractionation. | Lower resolution, can be labor-intensive. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds in a column packed with a stationary phase. | Highly efficient, automated, good for purification. | More expensive equipment, requires specific columns. |

Q & A

Q. What are the key structural features and synthetic routes for methyl 2,8-dimethylundecanoate?

- Methodological Answer : this compound (C₁₄H₂₈O₂) is a branched-chain fatty acid methyl ester with methyl groups at the 2nd and 8th carbon positions. Synthesis typically involves esterification of 2,8-dimethylundecanoic acid with methanol under acid catalysis. For reproducible results, document reagent purity (e.g., ≥98% as per industry standards), solvent conditions, and reaction time/temperature gradients . Structural validation requires nuclear magnetic resonance (NMR) for branching confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Note: Physical properties (e.g., boiling point, density) remain uncharacterized in open literature, necessitating experimental determination .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, analogous esters (e.g., methyl dodecanoate) suggest handling in well-ventilated areas, using nitrile gloves, and avoiding inhalation/contact with eyes/skin. Storage should adhere to guidelines for similar esters: dry conditions, inert atmosphere, and temperatures below 25°C to prevent hydrolysis . Risk assessments should prioritize flammability and reactivity with strong oxidizing agents.

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Contradictions often arise from impurities or methodological variability. Resolve discrepancies by:

- Cross-validating results using orthogonal techniques (e.g., differential scanning calorimetry for melting points vs. NMR purity checks).

- Referencing high-purity standards (e.g., NIST-certified compounds) for instrument calibration .

- Performing statistical error analysis (e.g., 95% confidence intervals for replicated measurements) .

- Documenting metadata rigorously, including instrument settings and environmental conditions .

Q. What experimental design considerations are critical for studying its biological or catalytic activity?

- Methodological Answer :

- Hypothesis-driven design : Link branching effects (2,8-dimethyl groups) to lipophilicity (LogP = 4.18) and bioavailability using quantitative structure-activity relationship (QSAR) models .

- Controls : Include linear-chain analogs (e.g., methyl undecanoate) to isolate branching effects.

- Data reproducibility : Use triplicate experiments with blinded sample labeling to minimize bias .

Q. Which crystallographic or spectroscopic methods are optimal for resolving its 3D structure?

- Methodological Answer :

- X-ray crystallography : Employ SHELX software for small-molecule refinement, particularly for resolving methyl group conformations. Single-crystal diffraction requires high-purity samples and cryogenic conditions to minimize thermal motion .

- FT-IR spectroscopy : Assign ester carbonyl (C=O) stretches (~1740 cm⁻¹) and methyl C-H vibrations (2950–2850 cm⁻¹) to confirm functional groups .

Key Research Recommendations

- Synthetic Optimization : Explore enzymatic esterification for greener synthesis and higher enantiomeric purity .

- Property Gap Analysis : Prioritize experimental determination of missing data (e.g., vapor pressure, solubility) using standardized protocols .

- Collaborative Studies : Share datasets via repositories with metadata (e.g., reaction conditions, spectral raw data) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.